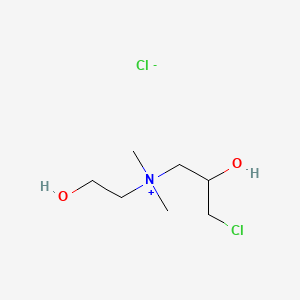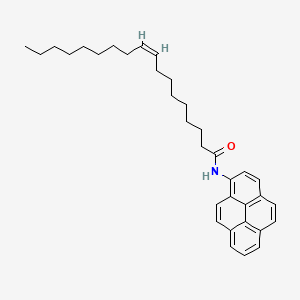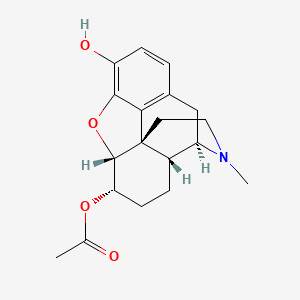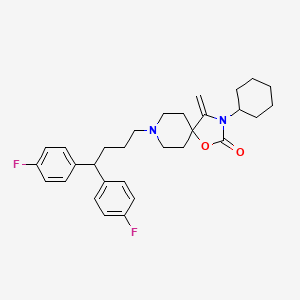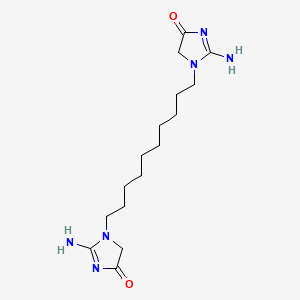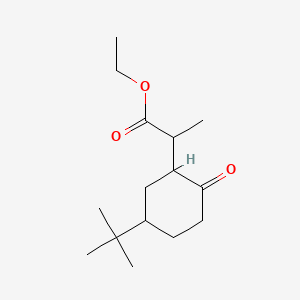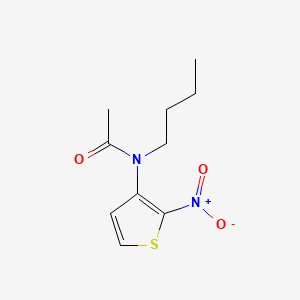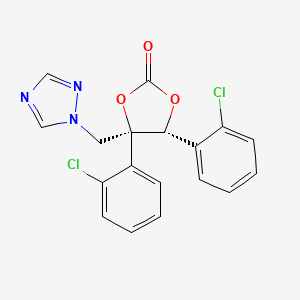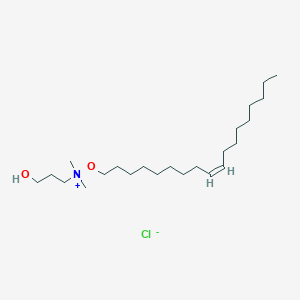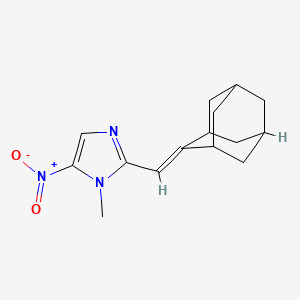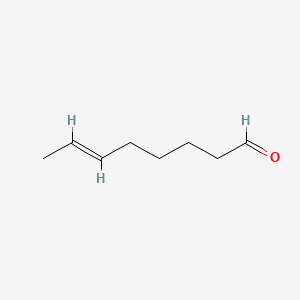
6-Octenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by a carbonyl group (C=O) at one end of its structure, which makes it highly reactive. This compound is found naturally in various plants and fruits, contributing to their aroma and flavor.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Octenal can be synthesized through several methods. One common method involves the hydroformylation of heptene, where a formyl group (HCO) is added to heptene under specific conditions . Another method includes the use of citronellal as a starting material, which undergoes a series of reactions to form this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of octene. This process involves the use of oxidizing agents such as potassium permanganate or ozone, which convert octene into this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Octenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form octanoic acid.
Reduction: It can be reduced to form octanol.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the carbonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or ozone.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophiles such as Grignard reagents.
Major Products Formed:
Oxidation: Octanoic acid.
Reduction: Octanol.
Substitution: Various substituted octenals depending on the nucleophile used.
Scientific Research Applications
6-Octenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its role in plant defense mechanisms and as a signaling molecule.
Medicine: Research is ongoing into its potential antimicrobial properties.
Industry: It is used in the production of fragrances and flavorings due to its pleasant aroma
Mechanism of Action
The mechanism of action of 6-Octenal involves its interaction with various molecular targets. In plants, it acts as a signaling molecule that can induce defense responses against pathogens. This is achieved through the activation of specific pathways that lead to the production of defensive compounds . In insects, it can act as an attractant or repellent, depending on the species .
Comparison with Similar Compounds
Uniqueness: 6-Octenal is unique due to its double bond, which imparts different chemical reactivity and biological activity compared to similar compounds like octanal and citronellal. This double bond allows for additional reactions and interactions that are not possible with its saturated counterparts .
Properties
CAS No. |
63196-63-4 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(E)-oct-6-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-3,8H,4-7H2,1H3/b3-2+ |
InChI Key |
KVNBGNGISDIZRP-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CCCCC=O |
Canonical SMILES |
CC=CCCCCC=O |
density |
0.8536 (20 ºC) |
physical_description |
Colorless oil/Green melon-like aroma |
solubility |
Slightly soluble Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



